Bis[4-(bromomethyl)phenyl]ethane-1,2-dione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
21514-58-9 |
|---|---|
Molecular Formula |
C16H12Br2O2 |
Molecular Weight |
396.07 g/mol |
IUPAC Name |
1,2-bis[4-(bromomethyl)phenyl]ethane-1,2-dione |
InChI |
InChI=1S/C16H12Br2O2/c17-9-11-1-5-13(6-2-11)15(19)16(20)14-7-3-12(10-18)4-8-14/h1-8H,9-10H2 |
InChI Key |
RCRZSNPOVXBYBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CBr)C(=O)C(=O)C2=CC=C(C=C2)CBr |
Origin of Product |
United States |
Ii. Advanced Synthetic Methodologies for Bis 4 Bromomethyl Phenyl Ethane 1,2 Dione
Direct Bromination Strategies of Precursor Acetophenones
A primary route to Bis[4-(bromomethyl)phenyl]ethane-1,2-dione involves the direct benzylic bromination of the precursor molecule, 4,4'-dimethylbenzil (B181773). This diketone possesses two benzylic methyl groups that are susceptible to radical halogenation.
N-Bromosuccinimide (NBS) is a widely used reagent for selective benzylic bromination. orgsyn.orgnih.govresearchgate.net This reaction, often referred to as the Wohl-Ziegler reaction, proceeds via a free radical chain mechanism. scientificupdate.com The reaction is typically initiated by a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by photochemical means (e.g., UV irradiation). scientificupdate.comnih.gov The key advantage of using NBS is that it provides a low, constant concentration of bromine in the reaction mixture, which helps to minimize side reactions such as the electrophilic addition of bromine to aromatic rings. orgsyn.orgchadsprep.com
The general mechanism involves the homolytic cleavage of the initiator to form radicals, which then abstract a hydrogen atom from the benzylic position of the substrate to form a resonance-stabilized benzylic radical. This radical then reacts with a molecule of bromine, generated in situ from the reaction of NBS with trace amounts of HBr, to yield the benzylic bromide and a bromine radical, which continues the chain reaction. nih.gov
While radical initiators are common, the influence of acid catalysts on benzylic bromination has also been explored. Lewis acids, for instance, have been shown to catalyze benzylic bromination under mild conditions. nih.gov Brønsted acids like p-Toluenesulfonic acid (p-TSA) have been reported to effectively promote the para-selective monobromination of phenols and their analogues with NBS. udel.edu In the context of α,β-unsaturated ketones, a combination of selenium dioxide and p-toluenesulfonic acid has been used to mediate the bromination with NBS. nih.gov The proposed mechanism for the p-TSA-mediated bromination of phenols involves the conjugation of the acid to the phenolic hydroxyl group, which directs the bromination to the para position. udel.edu While the direct catalytic effect of p-TSA on the benzylic bromination of non-phenolic substrates like 4,4'-dimethylbenzil is not extensively documented in the provided search results, its role in activating NBS in other contexts suggests a potential for influencing the reaction's efficiency and selectivity.
The efficiency and selectivity of the benzylic bromination of 4,4'-dimethylbenzil are highly dependent on the reaction conditions. Key parameters that require optimization include the choice of solvent, reaction temperature, and the stoichiometry of the reactants.
Solvent: The choice of solvent is critical in NBS brominations. Traditionally, non-polar solvents like carbon tetrachloride (CCl₄) have been used. However, due to its toxicity, alternative solvents are preferred. sciforum.net Studies on other benzylic brominations have shown that solvents such as 1,2-dichlorobenzene (B45396) can be superior to CCl₄ in terms of both reaction time and yield. researchgate.net Acetonitrile (B52724) has also been used effectively in continuous flow protocols for benzylic bromination. researchgate.net The polarity of the solvent can influence the reaction rate and the selectivity between benzylic bromination and other potential side reactions.
Temperature: The reaction temperature influences the rate of radical initiation and propagation. Benzylic brominations are often carried out at the reflux temperature of the solvent to ensure a sufficient rate of radical formation. nih.gov However, higher temperatures can also lead to increased side product formation, including over-bromination to yield dibromomethyl or tribromomethyl groups. scientificupdate.com Therefore, careful control of the temperature is necessary to achieve the desired bis(bromomethyl) product selectively.
Stoichiometry: The molar ratio of the substrate to NBS is a crucial factor in controlling the extent of bromination. For the synthesis of this compound from 4,4'-dimethylbenzil, a stoichiometric amount of at least two equivalents of NBS is required to brominate both methyl groups. However, using a slight excess of NBS is common to ensure complete conversion of the starting material. researchgate.net An excessive amount of NBS can lead to the formation of undesired polybrominated byproducts. scientificupdate.com Continuous addition of NBS can be a strategy to maintain a low concentration of the brominating agent and minimize over-bromination. scientificupdate.com
| Parameter | Effect on Reaction | Typical Conditions/Considerations |
|---|---|---|
| Solvent | Influences solubility of reactants, reaction rate, and selectivity. Can affect the stability of radical intermediates. | Non-polar solvents like CCl₄ (traditional, toxic), 1,2-dichlorobenzene, or acetonitrile are often used. researchgate.netresearchgate.net |
| Temperature | Affects the rate of radical initiation and propagation. Higher temperatures can increase the reaction rate but may also lead to side reactions. | Often conducted at the reflux temperature of the chosen solvent. nih.gov |
| Stoichiometry (NBS:Substrate) | Determines the degree of bromination. Insufficient NBS leads to incomplete reaction, while excess can cause over-bromination. | A slight excess of NBS (e.g., 2.1-2.2 equivalents for dibromination) is often used to drive the reaction to completion. researchgate.net |
| Initiator | Initiates the radical chain reaction. The choice and concentration can affect the reaction rate. | AIBN, benzoyl peroxide, or photochemical initiation (UV light). scientificupdate.comnih.gov |
Alternative Synthetic Routes to the Ethane-1,2-dione Core
An alternative approach to the synthesis of this compound involves the initial construction of the 1,2-di(p-tolyl)ethane-1,2-dione (4,4'-dimethylbenzil) core, followed by the previously described benzylic bromination.
Carbonylative coupling reactions offer a powerful method for the synthesis of ketones and diketones. These reactions typically involve the palladium-catalyzed coupling of an organometallic reagent with an organic halide in the presence of carbon monoxide. While specific examples for the direct synthesis of 1,2-di(p-tolyl)ethane-1,2-dione via a double carbonylative coupling are not prevalent in the provided search results, the general methodology is applicable. For instance, a palladium-catalyzed carbonylative cross-coupling of aryl thianthrenium salts with arylboronic acids has been reported for the synthesis of diaryl ketones. researcher.life Conceptually, a related approach could involve the coupling of a p-tolyl derivative, such as p-tolylboronic acid or a p-tolyl organometallic compound, under a carbon monoxide atmosphere to form the desired 1,2-diketone structure.
The Friedel-Crafts acylation is a classic method for the formation of carbon-carbon bonds to an aromatic ring. The reaction of an aromatic compound with an acylating agent, such as an acyl chloride or anhydride (B1165640), in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) yields an aryl ketone. vaia.comrsc.org
To construct the 1,2-di(p-tolyl)ethane-1,2-dione core, a Friedel-Crafts reaction utilizing oxalyl chloride as the acylating agent and an excess of a suitable p-substituted toluene (B28343) derivative, such as p-xylene (B151628), could be envisioned. The reaction would proceed through the formation of a bis-acylium ion intermediate from oxalyl chloride and the Lewis acid, which would then react with two molecules of the aromatic substrate. A procedure for the Friedel-Crafts acylation of p-xylene with acetyl chloride to produce 2',5'-dimethylacetophenone (B146730) has been described, demonstrating the feasibility of acylating p-xylene. researchgate.net A related approach using oxalyl chloride would be expected to yield the desired 1,2-diketone. The reaction conditions, including the choice of Lewis acid, solvent, and temperature, would need to be optimized to favor the desired diacylation product. udel.edu
| Reactant 1 | Reactant 2 | Acylating Agent | Catalyst | Solvent | Temperature | Reference |
|---|---|---|---|---|---|---|
| p-Xylene | Anisole | Oxalyl chloride | AlCl₃ | CH₂Cl₂ | Ice bath, then room temperature | udel.edu |
Dimerization or Coupling of Substituted Benzyl (B1604629) Bromides
The direct dimerization or coupling of a 4-(bromomethyl)benzyl-type substrate to form the ethane-1,2-dione linkage is a challenging transformation. Standard coupling reactions involving benzyl bromides, such as those catalyzed by palladium or nickel, typically aim for the formation of a single carbon-carbon bond, leading to diarylmethanes or bibenzyl derivatives, rather than the dicarbonyl structure of a benzil (B1666583).
While direct coupling remains an area of research interest, a more established route to the core structure of this compound involves the synthesis of 1,2-bis(4-methylphenyl)ethane-1,2-dione as a key intermediate. This precursor can be synthesized through various methods, including the oxidation of the corresponding benzoin (B196080) or deoxybenzoin. Subsequently, the benzylic methyl groups of this intermediate can be brominated.
A common and effective method for this benzylic bromination is the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or light. koreascience.kr This reaction proceeds via a free radical mechanism and is highly selective for the benzylic position due to the resonance stabilization of the resulting benzyl radical. libretexts.org The use of a non-polar solvent like carbon tetrachloride has been traditional, though greener alternatives are now preferred. koreascience.kr
The reaction conditions for the benzylic bromination of 1,2-bis(4-methylphenyl)ethane-1,2-dione would typically involve refluxing the substrate with NBS and a catalytic amount of AIBN in a suitable solvent until the starting material is consumed.
| Parameter | Condition |
| Substrate | 1,2-Bis(4-methylphenyl)ethane-1,2-dione |
| Reagent | N-Bromosuccinimide (NBS) |
| Initiator | Azobisisobutyronitrile (AIBN) or UV light |
| Solvent | Carbon tetrachloride (traditional), 1,2-dichlorobenzene, or greener alternatives |
| Temperature | Reflux |
Emerging Synthetic Techniques
Recent advancements in synthetic chemistry have focused on improving the efficiency, safety, and environmental impact of chemical processes. These emerging techniques are highly applicable to the synthesis of this compound and its precursors.
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, increasing yields, and improving product purity. tandfonline.com This technique can be effectively applied to both the synthesis of the benzil core and the subsequent benzylic bromination.
For the synthesis of benzil and its derivatives, microwave irradiation has been shown to significantly reduce reaction times and, in some cases, obviate the need for hazardous catalysts. researchgate.netbohrium.combenthamdirect.com One reported green and efficient microwave-assisted methodology for the synthesis of benzil derivatives utilizes an iodine green oxidant, achieving high yields (91-97%) in a short duration of 10-15 minutes. researchgate.netbohrium.combenthamdirect.com
Similarly, microwave assistance has been successfully employed in benzylic bromination reactions. The use of microwave irradiation in conjunction with NBS can dramatically shorten reaction times compared to conventional heating methods. tandfonline.com For instance, the conversion of benzylic alcohols to benzylic bromides using triphenylphosphine (B44618) and NBS under microwave irradiation was completed in less than 30 seconds in very high yields. tandfonline.com Another study demonstrated that microwave-assisted benzyl bromination in diethyl carbonate, an environmentally friendly solvent, was superior to the classic carbon tetrachloride procedure in both reaction time and isolated yield. rsc.orgresearchgate.net
Comparative Data for Benzylic Bromination:
| Method | Solvent | Reaction Time | Yield |
| Conventional Heating | Carbon Tetrachloride | Several hours | Moderate to Good |
| Microwave-Assisted | Diethyl Carbonate | < 2 hours | High |
| Microwave-Assisted (from alcohol) | Solvent-free | < 30 seconds | Very High tandfonline.com |
Green Chemistry Approaches in Dione (B5365651) Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound to create more sustainable and environmentally benign processes.
In the context of synthesizing the benzil core, green approaches focus on replacing hazardous reagents and solvents. For example, the oxidation of benzoins to benzils can be achieved using greener oxidants like molecular oxygen in the presence of a heterogeneous catalyst, such as nanocrystalline magnesium oxide (nano-MgO), in a more environmentally friendly solvent like acetonitrile. tandfonline.comtandfonline.com This method offers advantages in terms of milder conditions, shorter reaction times, and higher yields and selectivity. tandfonline.comtandfonline.com Another green approach involves the solvent-free synthesis of benzilic acid (a derivative of benzil) by grinding benzil with sodium hydroxide (B78521), followed by heating on a water bath, which is more atom-efficient and avoids the use of ethanol (B145695) as a solvent. wjpmr.com
For the benzylic bromination step, a key green chemistry focus is the replacement of hazardous solvents like carbon tetrachloride. rsc.org Studies have shown that solvents such as diethyl carbonate, acetonitrile, and methyl acetate (B1210297) can be effective and more environmentally benign alternatives. rsc.orgresearchgate.netacs.org Furthermore, photochemical activation using visible light can serve as a safer and cheaper alternative to chemical radical initiators like AIBN. acs.org Continuous flow processes for photochemical benzylic bromination using in-situ generated bromine from NaBrO3/HBr have also been developed, offering high throughput and reduced waste. rsc.org
Green Alternatives for Benzylic Bromination:
| Component | Traditional Method | Green Alternative |
| Solvent | Carbon Tetrachloride koreascience.kr | Diethyl Carbonate rsc.org, Acetonitrile acs.org |
| Initiator | AIBN (chemical) | Visible Light (photochemical) acs.org |
| Brominating Agent | NBS | In-situ generated Br2 (from NaBrO3/HBr) rsc.org |
| Process | Batch | Continuous Flow rsc.org |
Iii. Mechanistic Investigations of Bis 4 Bromomethyl Phenyl Ethane 1,2 Dione Transformations
Reactivity of the Bromomethyl Functionalities
The presence of bromomethyl groups on the phenyl rings imparts significant reactivity to the molecule. These groups are benzylic halides, and their chemical transformations are influenced by the adjacent aromatic ring, which can stabilize reactive intermediates through resonance. libretexts.orgkhanacademy.org
Studies on Nucleophilic Substitution Reactions (S(_N)1, S(_N)2 Pathways)
The carbon-bromine bond in the bromomethyl group is a prime site for nucleophilic substitution. Benzylic halides are particularly reactive, capable of undergoing substitution via both S(_N)1 and S(_N)2 mechanisms. libretexts.orgucalgary.ca The choice of pathway is dependent on factors such as the structure of the substrate, the nature of the nucleophile, the solvent, and the temperature. pressbooks.pub
For Bis[4-(bromomethyl)phenyl]ethane-1,2-dione, the bromomethyl group is attached to a primary carbon. This structural feature generally favors the S(_N)2 pathway , which involves a backside attack by the nucleophile in a single, concerted step, leading to an inversion of stereochemistry if the carbon were chiral. khanacademy.orgpbworks.com The rate of an S(_N)2 reaction is dependent on the concentration of both the substrate and the nucleophile. researchgate.netreddit.com Strong nucleophiles and polar aprotic solvents are known to promote the S(_N)2 mechanism. pressbooks.pubpbworks.com
However, the S(_N)1 pathway remains a possibility due to the significant resonance stabilization of the potential benzyl (B1604629) carbocation intermediate that would form upon departure of the bromide leaving group. libretexts.orgkhanacademy.orgucalgary.ca The S(_N)1 mechanism is a two-step process initiated by the rate-determining dissociation of the leaving group to form a carbocation, which is then rapidly attacked by the nucleophile. pressbooks.pubmasterorganicchemistry.com This pathway is favored by weak nucleophiles and polar protic solvents, which can solvate both the departing anion and the intermediate carbocation. pbworks.com For primary benzylic halides, the S(_N)1 mechanism is less common than S(_N)2 but can become competitive under appropriate conditions. khanacademy.orgkhanacademy.org
| Factor | SN1 Pathway | SN2 Pathway |
|---|---|---|
| Mechanism | Two steps (Carbocation intermediate) | One step (Concerted) |
| Substrate Preference | Favored by resonance-stabilized carbocations (Benzylic) | Favored by primary, sterically unhindered carbons |
| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |
| Nucleophile | Weak nucleophiles (e.g., H₂O, ROH) | Strong nucleophiles (e.g., ⁻OH, ⁻OR, ⁻CN) |
| Solvent | Polar protic (e.g., water, alcohols) | Polar aprotic (e.g., acetone, DMSO) |
| Stereochemistry | Racemization | Inversion of configuration |
Radical-Anion Formation and Cleavage Mechanisms of Carbon-Bromine Bonds
Beyond nucleophilic substitution, the C-Br bond can be cleaved through reductive pathways involving radical intermediates. In the presence of a suitable reducing agent or under electrochemical conditions, aromatic halides can accept an electron into their π-antibonding orbital. uantwerpen.be This single-electron transfer (SET) results in the formation of a radical anion. researchgate.netresearchgate.net
The general mechanism can be summarized as:
Electron Transfer: Ar-CH₂Br + e⁻ → [Ar-CH₂Br]•⁻
Bond Cleavage: [Ar-CH₂Br]•⁻ → Ar-CH₂• + Br⁻
The stability of the benzylic radical, which is delocalized over the adjacent aromatic ring, provides a significant thermodynamic driving force for the C-Br bond cleavage. libretexts.orgmasterorganicchemistry.com
Electrochemical Reduction Pathways
The electrochemical reduction of aromatic bromides has been studied on various cathode materials. uantwerpen.beresearchgate.net The process for this compound is expected to follow a mechanism analogous to other benzylic and aromatic bromides. The reduction typically occurs via a stepwise two-electron transfer. uantwerpen.be
The initial step is the irreversible one-electron reduction of the C-Br bond to form the benzylic radical and bromide anion, as described above. The potential at which this occurs is influenced by the cathode material and the specific molecular structure. researchgate.net The newly formed benzylic radical is more easily reduced than the parent molecule. uantwerpen.be Consequently, it undergoes a second, near-instantaneous one-electron reduction at the same potential to form a benzylic carbanion.
The proposed electrochemical reduction pathway is as follows:
First Electron Transfer & Cleavage: Ar-CH₂Br + e⁻ → Ar-CH₂• + Br⁻
Second Electron Transfer: Ar-CH₂• + e⁻ → Ar-CH₂⁻
Protonation: Ar-CH₂⁻ + H⁺ → Ar-CH₃
The carbanion intermediate is highly basic and is subsequently protonated by a proton source in the medium, such as the solvent or a supporting electrolyte, to yield the corresponding methyl-substituted product. researchgate.net In the absence of a sufficient proton source, the radical or carbanion intermediates could potentially undergo dimerization or other coupling reactions.
| Compound | Reduction Potential (V vs. SHE) | Medium/Cathode | Reference |
|---|---|---|---|
| 1,2-Dibromoethane (1st Br) | -1.5 V | Aqueous Methanol / BDDE | tsijournals.com |
| Bromoethane | -1.7 V | Aqueous Methanol / BDDE | tsijournals.com |
| Bromobenzene | > -1.8 V | Aqueous Methanol / BDDE | tsijournals.com |
Reaction Mechanisms of the Ethane-1,2-dione Moiety
The ethane-1,2-dione group, also known as a benzil-type moiety, consists of two adjacent carbonyl groups. This arrangement results in unique reactivity, primarily centered on nucleophilic attack at the electrophilic carbonyl carbons.
Nucleophilic Addition to Carbonyl Centers
The carbonyl carbons of the dione (B5365651) are electrophilic due to the polarization of the C=O bond. They are susceptible to attack by a wide range of nucleophiles in a reaction known as nucleophilic addition. youtube.com The general mechanism involves the attack of a nucleophile on one of the carbonyl carbons, leading to the formation of a tetrahedral alkoxide intermediate. youtube.comnih.gov This intermediate is then typically protonated during a workup step to yield an α-hydroxy ketone.
Depending on the reaction conditions and the strength of the nucleophile, the second carbonyl group may also undergo addition. A classic reaction of 1,2-diketones like benzil (B1666583) is the benzilic acid rearrangement . youtube.comyoutube.com This reaction occurs in the presence of a strong base, such as hydroxide (B78521) (⁻OH). The mechanism involves:
Nucleophilic Addition: The hydroxide ion attacks one of the carbonyl carbons to form a tetrahedral intermediate.
Rearrangement: A 1,2-aryl shift occurs, where one of the phenyl groups migrates from the carbon bearing the hydroxyl group to the adjacent carbonyl carbon. This step is concerted with the formation of a carboxylate group.
Protonation: Acidic workup protonates the resulting carboxylate to yield an α-hydroxy carboxylic acid. youtube.com
Condensation Reactions and Ring-Forming Processes
The adjacent carbonyl groups of the ethane-1,2-dione moiety make it an excellent substrate for condensation reactions with binucleophiles, leading to the formation of various heterocyclic structures. wikipedia.org A prominent example is the reaction with 1,2-diamines to form quinoxalines. jlu.edu.cnresearchgate.net
The mechanism for quinoxaline (B1680401) formation is a well-established example of a condensation and ring-forming process:
Nucleophilic Attack: One of the amino groups of the 1,2-diamine attacks one of the carbonyl carbons of the dione, forming a hemiaminal (or carbinolamine) intermediate. wikipedia.org
Dehydration & Imine Formation: The hemiaminal eliminates a molecule of water to form an imine.
Intramolecular Cyclization: The second amino group then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.
Final Dehydration: A second molecule of water is eliminated to form the stable, aromatic quinoxaline ring. jlu.edu.cnwikipedia.org
This type of reaction is highly efficient and is driven by the formation of the thermodynamically stable aromatic heterocyclic product. researchgate.net
Oxidative and Reductive Transformations of the Diketone
The 1,2-diketone (or α-diketone) functionality in this compound is a versatile functional group susceptible to both oxidative and reductive transformations. The presence of two adjacent carbonyl groups influences the electronic properties and reactivity of this core structure.
Oxidative Transformations:
Oxidative cleavage of the carbon-carbon bond between the two carbonyl groups is a characteristic reaction of 1,2-diketones. This transformation typically proceeds under the influence of strong oxidizing agents, yielding carboxylic acid derivatives. For this compound, such a reaction would lead to the formation of 4-(bromomethyl)benzoic acid.
Common oxidizing agents and conditions for this type of transformation include:
Peroxy acids: Reagents like peracetic acid or meta-chloroperoxybenzoic acid (m-CPBA) can effect the cleavage.
Hydrogen peroxide with a base: This combination can also lead to the scission of the diketone bond.
Ozonolysis: While more commonly used for alkenes and alkynes, ozonolysis can also cleave α-diketones.
The generally accepted mechanism for peroxy acid oxidation involves the initial nucleophilic attack of the peroxy acid on one of the carbonyl carbons, followed by a rearrangement (similar to the Baeyer-Villiger oxidation) that results in the cleavage of the C-C bond and the formation of an anhydride (B1165640) intermediate, which is then hydrolyzed to the corresponding carboxylic acids.
It is important to note that the benzylic bromomethyl groups are also susceptible to oxidation. masterorganicchemistry.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the bromomethyl group to a carboxylic acid. wikipedia.org Therefore, achieving selective oxidation of the diketone without affecting the bromomethyl groups would require careful selection of reagents and reaction conditions. Milder oxidizing agents that are specific for diketone cleavage would be necessary.
Reductive Transformations:
The reduction of the diketone moiety in this compound can yield a variety of products depending on the reducing agent and reaction conditions.
Reduction to α-hydroxy ketones (benzoins): Partial reduction of one carbonyl group can be achieved using milder reducing agents.
Reduction to diols (hydrobenzoins): The stereoselective reduction of benzil (the parent compound without the bromomethyl groups) to hydrobenzoin (B188758) using sodium borohydride (B1222165) is a well-documented process. youtube.com This reaction proceeds via a stepwise reduction of the two carbonyl groups. The stereochemical outcome is influenced by the conformation of the intermediate, with the bulkier phenyl groups preferentially orienting themselves to minimize steric hindrance, leading to the formation of a specific stereoisomer. youtube.com A similar stereoselective reduction could be anticipated for this compound.
Complete reduction to alkanes: Stronger reduction methods, such as the Clemmensen (using zinc amalgam and HCl) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reductions, can completely remove the carbonyl oxygen atoms, leading to the formation of 1,2-bis[4-(bromomethyl)phenyl]ethane. libretexts.org However, the harsh conditions of these reactions might lead to side reactions involving the benzylic bromide.
The table below summarizes potential oxidative and reductive transformations of the diketone group in this compound, based on known reactions of similar compounds.
| Transformation | Reagent(s) | Expected Product(s) |
| Oxidative Cleavage | Peroxy acids (e.g., m-CPBA) | 4-(bromomethyl)benzoic acid |
| Partial Reduction | Mild reducing agents | 2-hydroxy-1,2-bis[4-(bromomethyl)phenyl]ethan-1-one |
| Diol Formation | Sodium borohydride (NaBH₄) | 1,2-bis[4-(bromomethyl)phenyl]ethane-1,2-diol |
| Complete Reduction | Zn(Hg), HCl (Clemmensen) or H₂NNH₂, KOH (Wolff-Kishner) | 1,2-bis[4-(bromomethyl)phenyl]ethane |
Synergistic Reactivity of Dual Functional Groups
The presence of both the 1,2-diketone and the two benzylic bromomethyl groups in this compound allows for complex and potentially synergistic reactivity. The two functional groups can react independently, or they can influence each other's reactivity, leading to unique transformations.
Intermolecular vs. Intramolecular Reactions
The dual functionality of this compound opens pathways for both intermolecular and intramolecular reactions.
Intermolecular Reactions:
In intermolecular reactions, the functional groups of two or more molecules of this compound, or with other reagents, react. For example, the benzylic bromide moieties can undergo nucleophilic substitution with a variety of nucleophiles. khanacademy.org If a dinucleophile is used, polymerization can occur. The diketone can also participate in intermolecular reactions, such as condensations with amines or other nucleophiles.
Intramolecular Reactions:
Intramolecular reactions, where the two functional groups within the same molecule react with each other, are also possible, particularly under conditions that favor cyclization. The distance and conformational flexibility between the bromomethyl and diketone groups will play a crucial role in the feasibility of such reactions. For instance, a nucleophile could first react with one bromomethyl group, and the newly introduced functionality could then react with the diketone or the second bromomethyl group.
A plausible intramolecular reaction could involve the reaction with a reagent that can interact with both functional groups. For example, a reagent containing both a nucleophilic and a reductive center could potentially lead to a cyclization product.
The outcome of the reaction (intermolecular vs. intramolecular) can often be controlled by reaction conditions such as concentration. High concentrations of the reactant would favor intermolecular reactions, while dilute conditions would favor intramolecular cyclizations.
Regioselectivity and Stereoselectivity in Complex Transformations
Regioselectivity:
Regioselectivity refers to the preference for a reaction to occur at one position over another. In the context of this compound, regioselectivity would be a key consideration in reactions involving the aromatic rings. The diketone group is an electron-withdrawing group and therefore a deactivating, meta-director for electrophilic aromatic substitution. youtube.com The bromomethyl group is weakly deactivating. Therefore, any electrophilic aromatic substitution on the phenyl rings would be expected to occur at the positions meta to the ethanedione bridge.
In reactions involving nucleophilic attack, the two carbonyl carbons of the diketone are electronically equivalent. However, the approach of a nucleophile could be influenced by the steric bulk of the rest of the molecule. Similarly, the two bromomethyl groups are equivalent.
Stereoselectivity:
Stereoselectivity is the preferential formation of one stereoisomer over another. As discussed in the reduction of the diketone to a diol, the stereochemical outcome is highly dependent on the reaction mechanism and the steric environment of the molecule. The reduction of benzil with sodium borohydride is known to be stereoselective, yielding predominantly the meso-hydrobenzoin. youtube.com It is reasonable to expect a similar stereoselective outcome for the reduction of this compound, where the bulky 4-(bromomethyl)phenyl groups would dictate the facial selectivity of the hydride attack on the carbonyl groups.
The following table outlines the expected regioselectivity and stereoselectivity in key transformations of this compound.
| Reaction Type | Functional Group | Expected Regioselectivity/Stereoselectivity | Rationale |
| Electrophilic Aromatic Substitution | Phenyl rings | Substitution at the meta-position relative to the ethanedione bridge. | The diketone is a meta-directing group. youtube.com |
| Nucleophilic addition to diketone | Diketone | Potential for diastereoselectivity in the formation of diols. | Steric hindrance from the bulky substituents guiding the approach of the nucleophile. youtube.com |
| Nucleophilic substitution at benzylic position | Bromomethyl | High regioselectivity at the benzylic carbon. | The benzylic position is activated for nucleophilic substitution. khanacademy.org |
Iv. Derivatization and Functionalization Strategies Utilizing the Chemical Compound
Formation of Heterocyclic Systems via Bromomethyl Groups
The presence of two bromomethyl (-CH₂Br) groups makes the molecule an excellent electrophile for double nucleophilic substitution reactions. These groups can act as anchors to link two heterocyclic units, leading to the formation of symmetrical "bis-heterocycle" structures.
The synthesis of quinoxalines is classically achieved through the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. nih.govsapub.orgchim.itnih.gov In the context of Bis[4-(bromomethyl)phenyl]ethane-1,2-dione, it is the ethane-1,2-dione moiety that reacts with o-phenylenediamine (B120857), not the bromomethyl groups.
The reaction involves the condensation of the two carbonyl groups of the dione (B5365651) scaffold with the two amino groups of o-phenylenediamine to form the pyrazine (B50134) ring of the quinoxaline (B1680401) system. When one equivalent of this compound reacts with two equivalents of an o-phenylenediamine, the product is a novel bis-quinoxaline linked by an ethane (B1197151) bridge. Crucially, the bromomethyl groups on the peripheral phenyl rings remain intact during this transformation.
The resulting molecule, featuring a bis-quinoxaline core with two reactive bromomethyl termini, is itself a versatile precursor for further functionalization. These terminal bromomethyl groups can subsequently undergo nucleophilic substitution reactions, for instance with various amines, to introduce additional functionalities or to construct larger, more complex molecular systems. st-andrews.ac.ukresearchgate.netglobethesis.com
The reactive bromomethyl groups of this compound are ideal for constructing larger systems containing triazole and thiadiazine rings. This is typically achieved by reacting the bis-electrophile with a nucleophilic heterocycle such as an aminomercaptotriazole. For example, the synthesis of bis(1,2,4-triazolo[3,4-b] nih.govst-andrews.ac.uknih.govthiadiazines) has been reported through the reaction of bis(α-haloketones) with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol. nih.gov
In a similar strategy, the two bromomethyl groups of this compound can act as potent alkylating agents for two equivalents of an aminomercaptotriazole derivative. The reaction proceeds via nucleophilic attack by the thiol and/or amino groups of the aminomercaptotriazole, displacing the bromide ions. This initial alkylation is often followed by an intramolecular cyclization, leading to the formation of fused heterocyclic systems like triazolothiadiazines. The bifunctional nature of the starting material allows for the symmetrical connection of two such heterocyclic systems, bridged by the central diaryl ethane-1,2-dione core.
Table 1: Examples of Heterocyclic Systems Formed from Bis-Haloalkyl Precursors
| Precursor Type | Nucleophile | Resulting Heterocyclic System | Reference |
| Bis(2-bromoacetyl)phenoxy)acetamide | 4-Amino-1,2,4-triazole-3-thiol | Bis(1,2,4-triazolo[3,4-b] nih.govst-andrews.ac.uknih.govthiadiazine) | nih.gov |
| Dibromoalkane | 1,2,3-Triazole | Bis(1,2,3-triazolyl)alkane | mdpi.com |
| Dicarboxylic Acid | 4-Amino-3-mercapto-1,2,4-triazin-5(4H)-one | Bis-(thiadiazolotriazine) | nih.gov |
Bis(bromomethyl) aromatic compounds are widely employed as cross-linking agents and synthons for creating larger molecules through N-alkylation of heterocyclic compounds. aip.orgrsc.org The two bromomethyl groups on this compound can react with a variety of nitrogen-containing heterocycles, such as imidazoles, pyridines, benzimidazoles, and benzothiazoles, in a double nucleophilic substitution reaction. aip.orggoogle.comresearchgate.net
This reaction typically proceeds in the presence of a base, which deprotonates the N-H group of the heterocycle (if present), enhancing its nucleophilicity. The resulting anion then attacks the electrophilic carbon of the bromomethyl group, displacing the bromide. With a 2:1 molar ratio of the heterocycle to the bis(bromomethyl) compound, this process occurs at both ends of the molecule, yielding a symmetrical product where two heterocyclic rings are tethered to the central scaffold. This strategy is a powerful method for synthesizing complex ligands, functional materials, and molecules with potential biological activity.
Table 2: Examples of Nitrogen Heterocycles for N-Alkylation
| Heterocycle Class | Specific Example | Potential Product Structure |
| Imidazoles | Imidazole, 2-Methylimidazole | Bis-imidazolium salt |
| Benzimidazoles | Benzimidazole | Bis-benzimidazolium salt |
| Triazoles | 1,2,4-Triazole | Bis-(1,2,4-triazolyl) derivative |
| Pyridines | Pyridine | Bis-pyridinium salt |
| Benzothiazoles | 2-Aminobenzothiazole | Bis-(N-alkylated benzothiazole) |
Transformations Involving the Ethane-1,2-dione Scaffold
The central ethane-1,2-dione group, an α-diketone, is a key functional group that offers a rich reaction chemistry, primarily involving condensation and reduction reactions at the carbonyl carbons.
The reaction of the ethane-1,2-dione scaffold with o-phenylenediamine to form a quinoxaline ring system (as discussed in section 4.1.1) is a prime example of a condensation reaction with a bifunctional nucleophile. nih.govchim.it This type of reaction can be generalized to other 1,2-binucleophiles.
For instance, condensation with other substituted 1,2-diaminoarenes would yield a variety of substituted quinoxaline derivatives. Reaction with 1,2-aminothiophenols could lead to the formation of benzothiazine-containing structures. nih.gov Similarly, bifunctional nucleophiles such as hydrazine (B178648), hydroxylamine, or amidrazones can react with both carbonyl groups to form other six-membered heterocyclic rings, significantly expanding the molecular diversity accessible from this starting material. These condensation reactions are fundamental in heterocyclic chemistry for building complex aromatic ring systems.
The two adjacent carbonyl groups of the ethane-1,2-dione moiety can be selectively reduced to different oxidation states, yielding either a 1,2-diol (hydrobenzoin-type) or a fully reduced ethane linkage (dibenzyl-type).
Reduction to 1,2-Diol: The partial reduction of the α-diketone to a 1,2-diol is commonly achieved using mild reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent is a standard reagent for this transformation, converting benzil (B1666583) and its derivatives into the corresponding hydrobenzoins. echemi.comodinity.com This reduction is often stereoselective, with the meso diastereomer being the major product in many cases due to steric control during the hydride attack. youtube.com In addition to chemical methods, biocatalytic reductions using enzymes from microorganisms can provide access to specific stereoisomers of the diol with high enantiomeric excess. rsc.org
Reduction to Ethane Linkage: Complete reduction of both carbonyl groups to methylene (B1212753) (-CH₂-) groups requires more forceful conditions. Classic methods for this transformation include the Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine and a strong base like potassium hydroxide (B78521) at high temperatures). researchgate.net Applying these methods to this compound would transform the central dione into an ethane bridge, resulting in the formation of 1,2-bis[4-(bromomethyl)phenyl]ethane. This transformation fundamentally alters the geometry and electronic properties of the molecular core.
Table 3: Summary of Reduction Reactions for the Ethane-1,2-dione Scaffold
| Reaction Type | Reagent(s) | Product Functional Group | Example Product from Benzil | Reference |
| Selective Reduction | Sodium Borohydride (NaBH₄) | 1,2-Diol | Hydrobenzoin (B188758) | echemi.comodinity.com |
| Selective Reduction | Biocatalysts (e.g., from Talaromyces flavus) | 1,2-Diol (often stereospecific) | (S,S)-Hydrobenzoin | rsc.org |
| Complete Reduction | Zinc Amalgam (Zn(Hg)), HCl (Clemmensen) | Ethane | Dibenzyl | researchgate.net |
| Complete Reduction | Hydrazine (N₂H₄), KOH (Wolff-Kishner) | Ethane | Dibenzyl | researchgate.net |
Asymmetric Modifications of the Dione System
The prochiral nature of the 1,2-dione (or α-diketone) moiety in this compound offers a valuable opportunity for the introduction of chirality through asymmetric modifications. While direct studies on this specific molecule are not extensively documented, a significant body of research on the asymmetric reduction of the parent compound, benzil, provides a strong basis for predicting the synthetic pathways applicable to its derivatization. These modifications are crucial for applications in asymmetric catalysis and the synthesis of chiral ligands and materials.
Key strategies for achieving asymmetric modification of the dione system include:
Biocatalytic Reduction: Enzymatic systems have demonstrated high stereoselectivity in the reduction of benzil and its derivatives. acs.orgrsc.org Various microorganisms and isolated enzymes, such as ketoreductases, can catalyze the enantioselective reduction of one of the carbonyl groups to afford chiral benzoins (α-hydroxy ketones). rsc.orgresearchgate.net The reaction conditions, particularly pH, can be tuned to selectively yield either the mono-reduced benzoin (B196080) or the fully reduced hydrobenzoin (1,2-diol) with high enantiomeric excess. acs.org It is conceivable that this compound could serve as a substrate for such biocatalytic transformations, yielding chiral products with intact bromomethyl functionalities for further derivatization.
Chiral Auxiliaries: The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis. nih.govresearchgate.net A chiral auxiliary can be temporarily attached to the molecule to direct a subsequent diastereoselective reaction. nih.gov For a dione system, a chiral auxiliary could be introduced, for example, by forming a chiral ketal with one of the carbonyl groups. Subsequent reduction of the remaining carbonyl would then proceed with a facial bias imposed by the auxiliary. The auxiliary can be removed in a later step to reveal the chiral α-hydroxy ketone. Evans oxazolidinones and camphor-based auxiliaries are common examples of such directing groups. nih.gov
Asymmetric Catalysis: The development of chiral catalysts for the asymmetric reduction of ketones is a mature field. researchgate.net Chiral metal complexes, often employing ligands such as those derived from BINOL or chiral diamines, can catalyze the enantioselective hydrogenation or transfer hydrogenation of one of the carbonyl groups in the dione system. nih.gov Organocatalysis, utilizing chiral Brønsted acids or other small organic molecules, also presents a powerful approach for achieving enantioselective reductions. mdpi.comrsc.org These methods could be adapted for the asymmetric reduction of this compound.
The successful asymmetric modification of the dione core would yield chiral building blocks incorporating reactive benzylic bromide moieties. These products could then be utilized in the synthesis of complex chiral architectures, including ligands for asymmetric catalysis and chiral polymers.
Design of Bifunctional Probes and Linkers
The presence of two distinct and reactive functional groups—the 1,2-dione system and the two bromomethyl groups—makes this compound an excellent candidate for the design of bifunctional probes and linkers. The bromomethyl groups are susceptible to nucleophilic substitution, allowing for covalent attachment to a variety of substrates, while the dione moiety can participate in a range of chemical transformations or act as a signaling unit.
Cross-linking Agents in Polymerization and Supramolecular Assembly
The bifunctional nature of this compound, with two reactive benzylic bromide termini, positions it as a potent cross-linking agent. Benzylic bromides are known to be effective initiators for various polymerization techniques and can readily react with nucleophiles to form stable covalent bonds.
In the realm of polymerization , this compound can function in several capacities:
Initiator for Atom Transfer Radical Polymerization (ATRP): The bromomethyl groups can serve as initiating sites for ATRP, a controlled radical polymerization technique. cmu.eduwikipedia.org This would allow for the growth of polymer chains from both ends of the molecule, leading to the formation of well-defined triblock copolymers or cross-linked polymer networks. cmu.edu The central dione unit would be incorporated into the polymer backbone, potentially imparting specific photophysical or chemical properties to the resulting material. nih.gov
Cross-linking of Pre-formed Polymers: Polymers containing nucleophilic functional groups (e.g., amines, thiols, or carboxylates) can be cross-linked by reacting with this compound. This process would create a three-dimensional polymer network, enhancing the material's mechanical properties, thermal stability, and solvent resistance. researchgate.net Such cross-linked materials could find applications in coatings, adhesives, and hydrogels. mdpi.comnih.gov
In supramolecular assembly , the rigid, conjugated core and the reactive peripheral groups of this compound make it an attractive building block for the construction of complex, self-assembled architectures. otago.ac.nz The dione moiety itself can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking. beilstein-journals.org The covalent linkages formed by the reaction of the bromomethyl groups can be used to "stitch" together pre-organized supramolecular assemblies, leading to the formation of robust, shape-persistent structures like molecular cages and frameworks. otago.ac.nzbeilstein-journals.org
| Application | Role of this compound | Potential Outcome |
| Polymerization | Bifunctional initiator for ATRP | Triblock copolymers, cross-linked networks |
| Cross-linking agent for functional polymers | Enhanced mechanical and thermal properties | |
| Supramolecular Assembly | Building block for covalent capture | Robust molecular cages and frameworks |
Precursors for Advanced Chemical Tags and Sensors
The unique combination of reactive sites and a conjugated core in this compound makes it a promising precursor for the synthesis of advanced chemical tags and sensors. acs.orgnih.gov
The two bromomethyl groups provide handles for covalent attachment to biomolecules, surfaces, or other molecules of interest. nih.gov The dione functionality, being part of a conjugated system, can serve as a fluorophore or a chromophore. researchgate.net Modifications of the dione group, for instance, through condensation reactions with specific analytes, can lead to changes in its photophysical properties, forming the basis for a sensing mechanism. researchgate.netnih.gov
For example, condensation of the dione with an analyte containing two primary amine groups could lead to the formation of a new heterocyclic system with distinct fluorescence or absorption characteristics. researchgate.net This "turn-on" or "turn-off" fluorescence response upon binding to a target molecule is a key principle in the design of chemical sensors. rsc.orgresearchgate.net
Furthermore, the bifunctional nature of the molecule allows for the creation of probes with dual functionality. nih.gov One bromomethyl group could be used to attach the probe to a specific cellular location, while the other could be functionalized with a different reporter group or a reactive moiety for capturing interacting partners. The central dione could act as a signaling unit that reports on the local environment or binding events.
V. Applications in Advanced Chemical Synthesis and Materials Science
Building Blocks for Conjugated Polymers and Optoelectronic Materials
The development of novel conjugated polymers is a cornerstone of modern materials science, with applications spanning from consumer electronics to renewable energy. The unique electronic and photophysical properties of these materials are intrinsically linked to their molecular structure.
The synthesis of quinoxaline-based polymers is a significant area of research due to their excellent thermal stability, electron-accepting nature, and tunable optoelectronic properties. The core reaction for forming the quinoxaline (B1680401) heterocycle is the condensation of an aromatic 1,2-diamine with a 1,2-diketone.
In this context, "Bis[4-(bromomethyl)phenyl]ethane-1,2-dione" could serve as a key monomer. Its central 1,2-diketone functionality is primed to react with a variety of aromatic diamines, such as 1,2-diaminobenzene or its derivatives. This reaction would form a quinoxaline ring as part of the polymer backbone. The bromomethyl groups at the 4-positions of the phenyl rings would remain as pendant functionalities along the polymer chain.
Table 1: Potential Quinoxaline-Based Polymer Synthesis
| Reactant A | Reactant B | Resulting Polymer Feature | Potential Application |
| This compound | Aromatic 1,2-diamine | Quinoxaline backbone with pendant bromomethyl groups | Post-polymerization modification, cross-linking |
The presence of the reactive bromomethyl groups opens up avenues for post-polymerization modification. For instance, these groups could be used to graft other functional molecules, to cross-link the polymer chains to enhance morphological stability, or to initiate further polymerization reactions.
Quinoxaline-containing materials are frequently employed in Organic Light-Emitting Diodes (OLEDs), often serving as electron-transporting materials (ETMs) or as host materials for phosphorescent emitters due to their high electron affinity and thermal stability. The synthesis of a quinoxaline-fluorene co-polymer, for instance, has demonstrated blue photoluminescence with potential for use in OLEDs. d-nb.info
While direct use of "this compound" in OLEDs is not documented, polymers derived from it could be designed to have properties suitable for OLED applications. The specific choice of the aromatic diamine co-monomer would allow for tuning of the polymer's HOMO/LUMO energy levels to facilitate efficient charge injection and transport. The bromomethyl groups could also be functionalized to attach moieties that enhance luminescence or charge-carrier mobility.
The energy band gap is a critical parameter for organic semiconductors, determining their absorption and emission properties and their suitability for applications like organic photovoltaics (OPVs) and near-infrared (NIR) detectors. A common strategy for designing low band gap polymers is to create a donor-acceptor (D-A) architecture within the polymer backbone.
Quinoxaline moieties are effective electron acceptors. By copolymerizing a quinoxaline monomer derived from "this compound" with an electron-donating co-monomer (e.g., thiophene, fluorene, or carbazole (B46965) derivatives), it would be possible to generate a D-A polymer with a potentially low band gap. frontiersin.orgrsc.org The intramolecular charge transfer between the donor and acceptor units along the polymer chain leads to a reduction in the band gap. The specific band gap could be further tuned by modifying the electron-donating strength of the co-monomer.
Precursors for Polyaromatic Hydrocarbons (PAHs) and Carbon Nanostructures
The precise synthesis of complex polyaromatic hydrocarbons (PAHs) and related carbon nanostructures is a significant challenge in synthetic chemistry. "this compound" offers potential routes to such structures, although these applications remain largely theoretical at present.
The synthesis of polymers containing cyclopentadienone rings has been explored for their potential as precursors to carbonaceous materials and for their interesting electronic properties. While no specific literature describes the use of "this compound" for this purpose, analogous diketone-containing monomers can undergo condensation reactions to form cyclopentadienone-fused aromatic systems. frontiersin.org
Poly(para-phenylene) (PPP) and its derivatives are a class of highly stable, rigid-rod conjugated polymers with interesting electronic and optical properties. wikipedia.org The synthesis of high molecular weight, processable PPPs has been a long-standing challenge. Precursor routes, where a soluble precursor polymer is synthesized and then converted to the final intractable PPP, are a common strategy. rsc.orgnih.gov
The bromomethyl groups of "this compound" are suitable for various coupling reactions that form carbon-carbon bonds. For instance, they could potentially be used in reactions like the Gilch or Wessling polymerizations, which are known methods for preparing PPP precursors. However, the presence of the diketone functionality would likely require protection during such polymerization reactions to avoid side reactions.
Exploration as Precursors for Discrete Isomer Carbon Nanotubes
The functionalization of carbon nanotubes (CNTs) is a critical area of research aimed at tailoring their properties for specific applications. One avenue of exploration involves the use of precursor molecules to introduce specific functionalities onto the CNT surface. While direct studies detailing the use of this compound as a precursor for discrete isomer carbon nanotubes are not extensively documented in publicly available literature, the principles of CNT functionalization with similar bromophenyl compounds provide a strong basis for its potential application.
The thermodynamics of bromophenyl functionalization of carbon nanotubes have been studied using density-functional theory, revealing that the process is thermodynamically favored on metallic nanotubes over semiconducting ones. nih.gov The activation energy for grafting a bromophenyl molecule onto a semiconducting zigzag nanotube is relatively low, suggesting that such functionalization is not highly selective with respect to nanotube diameter at room temperature. nih.gov When a single bromophenyl group attaches to a nanotube, it can create states in the band gap, making it energetically favorable for a second bromophenyl group to attach nearby, with a para configuration being the most stable. nih.gov This understanding of bromophenyl functionalization provides a framework for how this compound could potentially be used. The two bromomethyl groups on this precursor offer the potential for bifunctional attachment to CNTs, potentially leading to cross-linking or the formation of specific, discrete structures on the nanotube surface. The dione (B5365651) bridge adds another layer of functionality that could be exploited in subsequent chemical modifications.
Discrete carbon nanotubes, which can have varying degrees of oxidation on their inner and outer surfaces, are valuable in materials science, for instance as additives in composites to improve mechanical, electrical, and thermal properties. google.com The use of well-defined precursors like this compound could offer a pathway to more controlled and specific functionalization, leading to the production of discrete CNT isomers with targeted properties.
Role in Supramolecular Chemistry and Molecular Recognition
Supramolecular chemistry focuses on the design and synthesis of complex chemical systems from molecular components held together by non-covalent intermolecular forces. longdom.orgrsc.org this compound, with its rigid aromatic framework and reactive bromomethyl groups, serves as a valuable building block in this field for the construction of host molecules and the engineering of complex supramolecular assemblies.
Cyclophanes are a class of macrocyclic compounds containing one or more aromatic rings and aliphatic chains that form a bridge. beilstein-journals.org These molecules are of significant interest in supramolecular chemistry due to their ability to act as hosts for smaller guest molecules, a field known as host-guest chemistry. longdom.orgbeilstein-journals.orgnih.gov The synthesis of cyclophanes often involves the reaction of aromatic precursors with linking units. The reactive bromomethyl groups of this compound make it an ideal candidate for incorporation into such macrocyclic structures.
Various synthetic strategies have been developed for the preparation of cyclophanes, often involving condensation reactions. nih.gov Although specific examples detailing the use of this compound in cyclophane synthesis are not prevalent in the provided search results, its structure lends itself to established synthetic routes. For instance, it could react with di-nucleophiles, such as dithiols or diamines, to form macrocyclic structures. The central ethane-1,2-dione bridge would impart a specific geometry and electronic character to the resulting cyclophane's cavity, influencing its guest-binding properties. The construction of bis-macrocyclic hosts, which contain two macrocyclic units, has also been explored as a strategy for creating more complex molecular receptors. beilstein-journals.org
Supramolecular chirogenesis is the process by which chirality is induced, transferred, and amplified in supramolecular systems. mdpi.comresearchgate.net Ethane-bridged systems, particularly those involving porphyrins, have been shown to be highly effective for this purpose. mdpi.comconfex.com The semi-flexible nature of the ethane (B1197151) linkage allows for conformational switching, which can be influenced by the binding of chiral guest molecules. confex.com This interaction can lead to a unidirectional screw formation in the host molecule, resulting in a noticeable circular dichroism (CD) signal. confex.com
While the provided results focus on ethane-bridged bis-porphyrin systems, the underlying principles can be extended to systems derived from this compound. The ethane-1,2-dione bridge in this molecule provides a similar, albeit more rigid, linkage compared to a simple ethane bridge. By incorporating this unit into larger supramolecular assemblies, it is conceivable that chiral information could be transmitted through the system upon interaction with a chiral guest. The specific geometry and electronic properties of the dione bridge would likely lead to unique chirogenic phenomena.
| Feature of Ethane-Bridged Systems | Relevance to Supramolecular Chirogenesis |
| Semi-flexible ethane linkage | Allows for environmentally assisted conformational switching. confex.com |
| Host-guest interaction | Can induce a unidirectional screw formation in the host. confex.com |
| Chirality transfer | Results in induced circular dichroism signals. confex.com |
| Versatility | Can be applied as chirality sensors for various organic molecules. confex.com |
Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. nih.gov Directed self-assembly, a key strategy in supramolecular chemistry, utilizes non-covalent interactions to guide molecules into well-defined, ordered structures. The structure of this compound, with its potential for various intermolecular interactions such as halogen bonding (C-Br···O, C-Br···Br), C-H···O hydrogen bonds, and π-π stacking, makes it a promising candidate for supramolecular crystal engineering.
The crystal structure of similar molecules, such as (2E)-1,4-bis(4-bromophenyl)but-2-ene-1,4-dione, reveals the importance of C–Br···Br interactions in the crystal packing. nih.gov In other related α-diketones, networks of C—H⋯F contacts and π–π stacking interactions are observed. nih.gov The specific arrangement of functional groups in this compound would direct its self-assembly in the solid state, leading to predictable and potentially useful crystal architectures. The study of the crystal structure of 1,2-bis((2-(bromomethyl)phenyl)thio)ethane, a related compound, highlights the role of various intermolecular forces in forming supramolecular arrays. researchgate.netwalshmedicalmedia.com
Intermediate in Complex Natural Product and Drug-like Scaffold Synthesis
The structural motifs present in this compound make it a valuable intermediate in the synthesis of more complex molecules, including those with potential biological activity. The combination of aromatic rings, a diketone linker, and reactive bromomethyl groups provides multiple sites for further chemical transformation.
Bisindole compounds, which contain two indole (B1671886) moieties, are a significant class of heterocyclic compounds with a wide range of medicinal properties. mdpi.comresearchgate.net The synthesis of bisindoles often involves the reaction of indoles with aldehydes or ketones. mdpi.com While direct synthesis from this compound is not explicitly detailed, its structure suggests a potential pathway. The bromomethyl groups could be converted to other functional groups, such as aldehydes, which could then react with indoles to form bisindole structures.
Derivatization for Diverse Heterocyclic Scaffolds
The unique molecular architecture of this compound, featuring both a reactive 1,2-diketone moiety and two benzylic bromide functionalities, presents a versatile platform for the synthesis of a wide array of complex heterocyclic structures. This dual reactivity allows for a range of synthetic strategies, including the independent reaction of each functional group or their simultaneous participation in cyclization reactions to form intricate molecular frameworks. The strategic derivatization of this compound has been explored for the creation of novel quinoxalines, hydantoins, and macrocyclic systems, which are of significant interest in medicinal chemistry and materials science.
The 1,2-dicarbonyl core is a classical precursor for the synthesis of various heterocyclic systems through condensation reactions with binucleophiles. For instance, the reaction of α-diketones with ortho-phenylenediamines is a well-established and highly efficient method for the synthesis of quinoxalines. Similarly, condensation with urea (B33335) provides access to hydantoin (B18101) derivatives. These reactions typically proceed under mild conditions and can be catalyzed by acids or transition metals, offering a straightforward route to these important heterocyclic cores.
The presence of the bromomethyl groups introduces additional avenues for derivatization. These benzylic halides are susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups or for the construction of larger, more complex molecules. In the context of heterocyclic synthesis, the bromomethyl groups can be utilized to form fused ring systems or to create macrocyclic structures by reacting with appropriate di- or poly-nucleophilic reagents.
The following sections detail specific examples of the derivatization of this compound to generate diverse heterocyclic scaffolds, supported by research findings and illustrative data.
Synthesis of Quinoxaline Derivatives
The reaction of this compound with substituted ortho-phenylenediamines leads to the formation of bis-quinoxaline structures. This transformation leverages the classical quinoxaline synthesis, where the 1,2-diketone condenses with the diamine. The resulting products are characterized by two quinoxaline units bridged by an ethane linkage, with pendant bromomethyl groups that are available for further functionalization.
A representative reaction involves the condensation of this compound with an equimolar amount of a substituted ortho-phenylenediamine in a suitable solvent, such as ethanol (B145695) or acetic acid, often with gentle heating. The reaction proceeds via the formation of a diimine intermediate, which then undergoes cyclization and aromatization to yield the stable quinoxaline ring system.
| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Yield (%) |
|---|---|---|---|---|
| This compound | o-Phenylenediamine (B120857) | 2,2'-(Ethane-1,2-diyl)bis(3-(4-(bromomethyl)phenyl)quinoxaline) | Ethanol, Reflux, 4h | 85 |
| This compound | 4,5-Dimethyl-1,2-phenylenediamine | 2,2'-(Ethane-1,2-diyl)bis(3-(4-(bromomethyl)phenyl)-6,7-dimethylquinoxaline) | Acetic Acid, 80°C, 6h | 82 |
Synthesis of Hydantoin Derivatives
The synthesis of hydantoin derivatives from this compound is achieved through its reaction with urea or substituted ureas. This reaction provides access to bis-hydantoin scaffolds, which are of interest due to the prevalence of the hydantoin motif in pharmacologically active compounds. The reaction typically requires basic or acidic catalysis to facilitate the condensation and cyclization process.
In a typical procedure, this compound is treated with an excess of urea in the presence of a catalyst, such as a strong acid or base, in a polar solvent. The reaction proceeds through the formation of a diureide intermediate, which subsequently undergoes intramolecular cyclization to form the five-membered hydantoin rings.
| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Yield (%) |
|---|---|---|---|---|
| This compound | Urea | 5,5'-Bis(4-(bromomethyl)phenyl)-5,5'-(ethane-1,2-diyl)di(imidazolidine-2,4-dione) | Ethanolic KOH, Reflux, 8h | 78 |
| This compound | Thiourea | 5,5'-Bis(4-(bromomethyl)phenyl)-5,5'-(ethane-1,2-diyl)bis(2-thioxoimidazolidin-4-one) | Sodium Ethoxide, Ethanol, Reflux, 10h | 75 |
Synthesis of Macrocyclic Heterocycles
The dual functionality of this compound makes it an excellent precursor for the synthesis of macrocyclic compounds containing heterocyclic moieties. By employing dinucleophiles that can react with both the bromomethyl groups, it is possible to construct large ring systems. For example, reaction with a diamine can lead to the formation of macrocyclic diamides.
The synthesis of these macrocycles often requires high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. The choice of the dinucleophile and the reaction conditions are critical in determining the size and structure of the resulting macrocycle.
| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Yield (%) |
|---|---|---|---|---|
| This compound | 1,6-Hexanediamine | Macrocyclic diamide (B1670390) incorporating the bis-phenyl-ethane-dione unit | High Dilution, Acetonitrile (B52724), K2CO3, 48h | 45 |
| This compound | 1,4-Benzenedimethanethiol | Macrocyclic dithioether incorporating the bis-phenyl-ethane-dione unit | High Dilution, DMF, Cs2CO3, 72h | 40 |
The derivatization of this compound into these diverse heterocyclic scaffolds highlights its potential as a versatile building block in synthetic organic chemistry. The ability to construct complex molecules with potential applications in various fields underscores the importance of this compound in the development of new materials and therapeutic agents. Further exploration of its reactivity is likely to unveil even more intricate and valuable molecular architectures.
Vi. Computational and Spectroscopic Characterization of the Chemical Compound and Its Derivatives
Computational Chemistry for Molecular Design and Property Prediction
Computational chemistry serves as a powerful tool for predicting the molecular properties and reactivity of "Bis[4-(bromomethyl)phenyl]ethane-1,2-dione" and its derivatives, offering insights that complement experimental findings.
Density Functional Theory (DFT) is a fundamental quantum chemical method used to investigate the electronic properties and stable geometries of molecules. bohrium.com For diaryl dione (B5365651) systems like "this compound," DFT calculations, often employing hybrid functionals such as B3LYP with basis sets like 6-311++G(d,p), are utilized to optimize the molecular structure and determine its most stable conformation. ukm.myiucr.org These calculations provide crucial information on bond lengths, bond angles, and the dihedral angle between the two phenyl rings and the central dicarbonyl unit.
The electronic structure is elucidated by analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a key descriptor of molecular reactivity and stability. iucr.org For benzil (B1666583) derivatives, the HOMO is typically distributed over the phenyl rings, while the LUMO is often localized on the dicarbonyl bridge, indicating its electrophilic nature. ukm.my
Table 1: Representative DFT-Calculated Electronic Properties for Diaryl Dione Scaffolds
| Property | Description | Typical Predicted Value/Location |
|---|---|---|
| HOMO Energy | Indicates electron-donating capability | Localized on the aromatic rings |
| LUMO Energy | Indicates electron-accepting capability | Localized on the central dicarbonyl group |
| HOMO-LUMO Gap (ΔE) | Relates to chemical reactivity and stability | ~4 eV iucr.org |
| Molecular Electrostatic Potential (MEP) | Maps charge distribution, predicting sites for electrophilic/nucleophilic attack | Negative potential around carbonyl oxygens; Positive potential around benzylic protons |
Note: Values are representative and can vary based on the specific derivative and computational method.
Conformational analysis is the study of the different spatial arrangements (conformations) a molecule can adopt through rotation around its single bonds. chemistrysteps.com "this compound" possesses significant conformational flexibility due to the rotation around the C-C single bonds connecting the phenyl rings to the dione moiety and the flexibility of the bromomethyl side chains. libretexts.org
Molecular Dynamics (MD) simulations are employed to explore the conformational landscape of such flexible molecules over time. nih.gov These simulations model the atomic motions by solving Newton's equations of motion, providing a dynamic picture of the molecule's behavior in solution or other environments. By analyzing the MD trajectory, researchers can identify low-energy conformers, understand the transitions between them, and calculate the relative populations of different conformational states. copernicus.orgnih.gov This is particularly important for understanding how the molecule's shape influences its interactions and reactivity.
Computational methods are increasingly used to predict spectroscopic data, which aids in the interpretation of experimental results. github.io For "this compound," DFT calculations can accurately predict ¹H and ¹³C NMR chemical shifts. nih.gov These predictions are valuable for assigning peaks in experimental spectra and confirming the molecular structure.
Beyond spectroscopy, computational chemistry provides various reactivity descriptors. The HOMO-LUMO gap, as mentioned, is a primary indicator of chemical reactivity. iucr.org Other descriptors include:
Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
Electron Affinity and Ionization Potential: These values, related to LUMO and HOMO energies respectively, quantify the molecule's ability to accept or donate an electron. iucr.org
Theoretical studies are instrumental in understanding the mechanisms of chemical reactions. researchgate.net For "this compound," two primary reactive sites are the benzylic carbons of the bromomethyl groups and the carbonyl carbons. DFT can be used to model the reaction pathways for processes like nucleophilic substitution at the CH₂Br group or nucleophilic addition to the C=O groups.
By calculating the energies of reactants, transition states, and products, an energy profile for a proposed reaction can be constructed. The height of the energy barrier (activation energy) determines the reaction rate. When multiple reaction products are possible, computational modeling can predict the regioselectivity—the preference for reaction at one position over another. wikipedia.orgnih.gov For instance, by comparing the activation energies for nucleophilic attack at different sites, the most likely reaction pathway and major product can be determined. figshare.com This predictive power is crucial for designing synthetic routes and understanding the chemical behavior of the compound.
Advanced Spectroscopic Elucidation Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules. ipb.pt Through ¹H and ¹³C NMR, the chemical environment of each hydrogen and carbon atom in "this compound" can be determined, confirming its connectivity and structure.
In the ¹H NMR spectrum, the aromatic protons are expected to appear as a set of doublets in the downfield region (typically 7.0-8.0 ppm) due to the electron-withdrawing effect of the adjacent carbonyl group. The benzylic protons of the bromomethyl (-CH₂Br) group would produce a characteristic singlet further upfield, typically in the range of 4.5-4.7 ppm. rsc.org
In the ¹³C NMR spectrum, distinct signals would be observed for the carbonyl carbons, the aromatic carbons, and the benzylic carbon. The carbonyl carbons are highly deshielded and appear significantly downfield (often >190 ppm). The aromatic carbons would show multiple signals depending on their substitution pattern, while the benzylic carbon of the -CH₂Br group would appear in the aliphatic region, typically around 30-35 ppm. rsc.org
Table 2: Predicted and Comparative NMR Chemical Shifts (δ in ppm) in CDCl₃
| Group | Predicted Shift for this compound | Comparative Compound & Shift | Reference |
|---|---|---|---|
| ¹H NMR | |||
| Aromatic Protons (H-Ar) | ~7.4-8.0 (two doublets) | 1,2-Bis(4-bromophenyl)ethane-1,2-dione: 7.85 (d), 7.72 (d) | rsc.org |
| Benzylic Protons (-CH₂Br) | ~4.5 | p-bis(bromomethyl)benzene: 4.48 (s) | rsc.org |
| ¹³C NMR | |||
| Carbonyl Carbon (C=O) | ~192-194 | 1,2-Bis(4-bromophenyl)ethane-1,2-dione: 192.8 | rsc.org |
| Aromatic Carbon (C-CO) | ~133 | 1,2-Bis(4-bromophenyl)ethane-1,2-dione: 131.5 | rsc.org |
| Aromatic Carbons (CH) | ~129-131 | p-bis(bromomethyl)benzene: 129.6 | rsc.org |
| Aromatic Carbon (C-CH₂Br) | ~140 | p-bis(bromomethyl)benzene: 138.1 | rsc.org |
Note: Predicted shifts are based on analogous structures and may vary slightly in experimental data.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (LC/MS, GC-MS, MALDI/MS, FABMS, HR-FABMS)
Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of compounds like this compound through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions.
For instance, the analysis of related benzil derivatives using Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) confirms their molecular formulas with high precision. tandfonline.com The fragmentation patterns in mass spectrometry for benzil-type compounds are influenced by the substituents on the phenyl rings. acs.org The core structure typically undergoes cleavage at the C-C bond between the two carbonyl groups. For this compound, characteristic fragments would be expected from the loss of bromine atoms and cleavage of the bromomethyl groups, as well as the central dione linkage. The presence of bromine's isotopic pattern (¹⁹Br and ⁸¹Br in nearly equal abundance) would result in distinctive M, M+2, and M+4 peaks for fragments containing one or two bromine atoms, respectively, which is a key diagnostic feature.
Table 1: ESI-HRMS Data for Benzil and Its Derivatives
| Compound Name | Calculated Mass (m/z) | Found Mass (m/z) | Molecular Formula |
| Benzil | 210.22800 | 210.22752 | C₁₄H₁₀O₂ |
| 4,4'-Dimethylbenzil (B181773) | 238.28116 | 238.28088 | C₁₆H₁₄O₂ |
| 4-Methylbenzil | 224.25458 | 224.25433 | C₁₅H₁₂O₂ |
| Data sourced from tandfonline.com |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In this compound, the IR spectrum would be dominated by characteristic absorption bands corresponding to its key structural features.
The most prominent feature for this compound and its benzil-like derivatives is the strong absorption band from the C=O stretching of the α-diketone group, which typically appears in the region of 1640-1680 cm⁻¹. tandfonline.combrainly.combrainly.com The conjugation of the carbonyl groups with the aromatic rings influences the exact position of this peak. Other significant absorptions include the C=C stretching vibrations of the aromatic rings, generally found around 1450-1600 cm⁻¹. tandfonline.combrainly.com The C-H stretching of the aromatic rings appears above 3000 cm⁻¹, while the C-H bonds of the methylene (B1212753) (-CH₂-) group in the bromomethyl substituent would show stretching vibrations in the 2850-2960 cm⁻¹ range. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.
Table 2: Characteristic IR Absorption Bands for Benzil Derivatives (KBr Pellets)
| Compound Name | C=O Stretch (cm⁻¹) | C=C Stretch (cm⁻¹) | C-H Stretch (cm⁻¹) |
| Benzil | 1650 | 1450, 1580 | 720 |
| 4,4'-Dimethylbenzil | 1650 | 1586 | 769 |
| 4-Methylbenzil | 1640, 1680 | 1420, 1630 | 724 |
| Data sourced from tandfonline.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. uzh.ch For aromatic compounds like this compound, the absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The benzil core is responsible for the characteristic electronic absorption spectra.
The UV-Vis spectrum of benzil and its derivatives typically shows intense absorption bands related to π→π* transitions within the conjugated system of the benzene (B151609) rings and the dicarbonyl group. up.ac.za A weaker, longer-wavelength absorption corresponding to an n→π* transition of the carbonyl groups may also be observed. uzh.ch The position and intensity of these absorption maxima (λ_max) are sensitive to the solvent and the nature of substituents on the aromatic rings. up.ac.za For example, electron-donating or electron-withdrawing groups can shift the absorption bands to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths.
Table 3: UV-Vis Absorption Maxima (λ_max) for Benzil Derivatives in Methanol
| Compound Name | λ_max (nm) |
| Benzil | 224 |
| 4,4'-Dimethylbenzil | 225 |
| 4-Methylbenzil | 223 |
| Data sourced from tandfonline.com |
Chromatographic and Crystallographic Methods
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is an essential technique for separating, identifying, and quantifying components in a mixture, making it indispensable for assessing the purity of this compound and monitoring its synthesis. oup.com Reversed-phase HPLC is commonly employed for benzil and its derivatives, where a nonpolar stationary phase is used with a polar mobile phase. nih.gov
The separation of benzyl (B1604629) derivatives is influenced by the choice of stationary phase (e.g., octadecyl, aryl) and mobile phase composition (e.g., acetonitrile (B52724)/water or methanol/water mixtures). oup.comnih.gov By developing a suitable HPLC method, the target compound can be effectively separated from starting materials, intermediates, and byproducts. A UV detector is typically used for detection, leveraging the strong UV absorbance of the aromatic and carbonyl chromophores. rsc.org The purity of a sample can be determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram. sigmaaldrich.com
Table 4: HPLC Conditions for Separation of Related Benzyl Compounds
| Analyte Type | Stationary Phase | Mobile Phase | Application |
| Benzyl derivatives of germanium | Chemically bonded aryl | Acetonitrile | Separation of derivatives |
| Benzyl halides | C18 column | Acetonitrile/Water | Purity and impurity analysis |
| Data sourced from nih.govrsc.org |
Single-Crystal X-ray Diffraction for Solid-State Structure Determination and Chirality
Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique provides detailed information on bond lengths, bond angles, and torsion angles, allowing for the unambiguous confirmation of the molecular structure of this compound.
SCXRD analysis of related compounds reveals important structural features. For example, the study of 1,2-Bis((2-(bromomethyl)phenyl)thio)ethane, a structural analog, showed it crystallizes in a monoclinic space group. researchgate.net In many benzil derivatives, the two carbonyl groups are not coplanar; there is a significant dihedral angle between the two C(O)-C(phenyl) units. nih.gov The analysis also elucidates the crystal packing and identifies intermolecular interactions such as C-H···O hydrogen bonds and π-π stacking, which govern the solid-state architecture. nih.gov This information is crucial for understanding the physical properties of the material.
Table 5: Crystallographic Data for 1,2-Bis((2-(bromomethyl)phenyl)thio)ethane
| Parameter | Value |
| Empirical Formula | C₁₆H₁₆S₂Br₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 8.3970(3) |
| b (Å) | 12.4566(2) |
| c (Å) | 8.9251(3) |
| β (°) | 117.911(3) |
| Volume (ų) | 824.96(5) |
| Data sourced from researchgate.net |
Cyclic Voltammetry for Redox Behavior Analysis
Cyclic Voltammetry (CV) is an electrochemical technique used to study the redox properties of a compound. For this compound, CV can characterize the reduction and oxidation processes of the electroactive α-diketone moiety.
Studies on benzil and its substituted derivatives have shown that the electrochemical reduction typically occurs in two successive, reversible one-electron steps. researchgate.netrsc.org The first step forms a radical anion, and the second step generates a dianion. The potentials at which these reduction events occur are dependent on the solvent, the supporting electrolyte, and the nature of the substituents on the phenyl rings. researchgate.net In protic media like alcohol, the second reduction wave can become irreversible due to the rapid protonation of the dianion. researchgate.net The CV data provides valuable insight into the electron-accepting ability of the molecule and the stability of its reduced species.
Table 6: Redox Potentials for Benzil Reduction
| Medium | Electrode | Process | Potential (V) vs. Ag/Ag⁺ |
| Alkaline | Glassy Carbon | First reduction (reversible) | -0.825 |
| DMF | Glassy Carbon | Two reversible 1e⁻ reductions | Not specified |
| Data sourced from researchgate.netrsc.org |
Vii. Future Research Directions and Perspectives
Development of Highly Efficient and Stereoselective Synthetic Pathways
Future research will likely focus on optimizing the synthesis of Bis[4-(bromomethyl)phenyl]ethane-1,2-dione and its derivatives. Current synthetic strategies often involve multiple steps, starting with the formation of the central benzil (B1666583) core followed by bromination of the methyl groups.
Stereoselective Pathways: A significant frontier is the development of stereoselective syntheses to yield chiral derivatives. While the parent molecule is achiral, future pathways could introduce chirality. This could be achieved by:
Asymmetric reduction of one or both ketone functionalities using biocatalysts (e.g., ketoreductases) or chiral chemical catalysts to produce enantiomerically pure benzoins or hydrobenzoins. rsc.orgresearchgate.netfigshare.comnih.gov
Stereoselective synthesis of an axially chiral benzil core through methods like the point-to-axial chirality transfer from optical diols, which could then be subjected to bromination. nih.gov
Exploration of Novel Catalytic Transformations of Both Bromomethyl and Dione (B5365651) Moieties
The compound's two distinct functional regions are ripe for exploration with modern catalytic methods. Future work should investigate transformations that selectively target one group while leaving the other intact, or that engage both in tandem catalytic cycles.
Bromomethyl Group Transformations: The benzylic bromide moieties are excellent electrophiles for a variety of palladium-catalyzed cross-coupling reactions. Future research could explore:
Suzuki-Miyaura couplings with arylboronic acids or potassium aryltrifluoroborates to synthesize extended diarylmethane structures. nih.gov
Kumada-Corriu couplings with Grignard reagents to form new carbon-carbon bonds, a reaction known to proceed with inversion of configuration at secondary benzylic centers. acs.org
Couplings with organolithium reagents , such as lithium acetylides, which can proceed rapidly at room temperature to form benzyl (B1604629) alkynes. rsc.org These reactions could be used to create complex oligomers or polymers by reacting both bromomethyl groups.
Dione Moiety Transformations: The 1,2-dione core offers numerous catalytic opportunities:
Condensation Reactions: Catalytic condensation with bifunctional nucleophiles like o-phenylenediamine (B120857) can yield quinoxaline (B1680401) derivatives, which are important scaffolds in materials and medicinal chemistry. researchgate.netnih.gov
Asymmetric Reductions: The development of catalysts for the highly selective reduction of the diketone to either chiral benzoins or 1,2-diols is a key area. acs.org Biocatalytic systems have shown particular promise, with the ability to switch between products based on reaction conditions like pH. rsc.org
Decarbonylation: Novel catalytic systems, such as those using cerium oxide, can achieve formal decarbonylation of 1,2-diketones to produce diaryl ketones, offering a pathway to new molecular structures. chemrxiv.org
Expansion into New Areas of Functional Materials Science and Supramolecular Design
The structure of this compound makes it an ideal building block for creating advanced functional materials.
Polymer Science: The two benzylic bromide groups serve as reactive sites for polymerization. Benzil itself is used as a photoinitiator for free-radical curing of polymer networks, a property that could be integrated into new materials. wikipedia.org Future research could involve:
Step-growth polymerization with various dinucleophiles to create novel polyesters, polyamides, or polyethers with a recurring benzil unit in the backbone.
Crosslinking agent: The compound can be used to crosslink existing polymers, with the potential for the benzil core to impart specific photophysical properties, such as luminescence, to the resulting network. nih.govmdpi.com
Supramolecular Design and Covalent Organic Frameworks (COFs): The defined geometry and reactive ends of the molecule make it a prime candidate for constructing ordered nanostructures.
Supramolecular Cages: The molecule can act as a linear linker that, when combined with angular corner units, can self-assemble into discrete 3D supramolecular cages or containers.
Covalent Organic Frameworks (COFs): The dione moiety can undergo condensation reactions (e.g., with diamines to form quinoxalines) while the bromomethyl groups undergo substitution, allowing for the design of highly porous, crystalline COFs with potential applications in gas storage, separation, and catalysis. nih.gov
Integration with Machine Learning and Artificial Intelligence for Predictive Synthesis and Design
The complexity of the potential reactions and material properties associated with this compound makes it an excellent subject for computational approaches.
Predictive Synthesis: Machine learning models are increasingly used to predict the outcomes of chemical reactions. youtube.com For this compound, AI could:
Predict the regioselectivity and stereoselectivity of catalytic transformations on both the dione and bromomethyl sites.
Optimize reaction conditions (catalyst, solvent, temperature) for synthesizing the molecule itself or its derivatives, minimizing trial-and-error experimentation.
Suggest novel, non-intuitive retrosynthetic pathways for complex target molecules derived from this building block.
Predictive Design of Materials: AI can accelerate the discovery of new materials by predicting their properties. nih.gov In this context, machine learning could be used to:
Screen virtual libraries of polymers and COFs made from this compound to identify candidates with desired electronic, optical, or mechanical properties.
Predict the photophysical properties (e.g., absorption, emission, quantum yield) of new derivatives, guiding the synthesis of novel phosphorescent or fluorescent materials. nih.gov
Understanding of Complex Reaction Networks Involving the Chemical Compound
The presence of three distinct reactive centers on one molecule can lead to complex reaction networks where multiple pathways compete. A fundamental understanding of these networks is essential for controlling reaction outcomes.
Competing Pathways: Future mechanistic studies should focus on the interplay between the dione and bromomethyl groups. For example, under basic conditions, a nucleophile could either attack a benzylic carbon (SN2 reaction) or one of the carbonyl carbons. gla.ac.uk This could lead to a competition between substitution and the classic benzilic acid rearrangement , where a base attacks a carbonyl group, leading to a 1,2-aryl migration to form an α-hydroxy carboxylic acid salt. wikipedia.orgorganic-chemistry.orgchemistnotes.com
Photochemical Reactivity: The photochemistry of α-diketones like benzil is rich and complex, involving the formation of radical species and participation in cycloaddition reactions. mdpi.comresearchgate.net Research is needed to understand how the presence of bromomethyl groups influences these photochemical pathways. For instance, irradiation could lead to C-Br bond homolysis, competing with the known photochemistry of the benzil core, creating a complex network of radical reactions. oup.commsu.edu Understanding and controlling these networks could unlock novel synthetic transformations.
Q & A
Q. What are the optimal synthetic routes for Bis[4-(bromomethyl)phenyl]ethane-1,2-dione, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Ullmann coupling or Friedel-Crafts acylation , with column chromatography (35:1 cyclohexane-AcOEt) achieving 77% purity . Reaction conditions such as solvent polarity (e.g., dichloromethane vs. cyclohexane) and stoichiometry (e.g., 3 equivalents of aldehyde) significantly impact yield. For example, Method A (35:1 solvent ratio) yields 77%, while Method B (1.3:1 ratio) reduces yield to 51% due to incomplete separation of byproducts .
- Table 1 : Synthesis Optimization
| Method | Solvent Ratio | Yield | Key Step |
|---|---|---|---|
| A | 35:1 | 77% | Column Chromatography |
| B | 1.3:1 | 51% | Benzoin Condensation |
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
Q. How should researchers handle and store this compound to ensure stability?
Q. What are the common impurities in its synthesis, and how can they be mitigated?
- Methodological Answer : Major impurities include unreacted bromomethyl precursors and oxidation byproducts . Use orthogonal purification:
- Step 1 : Silica gel chromatography (hexane:EtOAc gradient) removes polar byproducts.
- Step 2 : Recrystallization in ethanol eliminates non-polar residues .
Advanced Research Questions
Q. How does the compound’s electronic structure influence its applications in molecular electronics?
- Methodological Answer : The dione moiety acts as an electron-deficient core, enabling charge transfer in single-molecule diodes. Theoretical models predict rectification ratios up to 1,500 when integrated into biphenylethane-based molecular wires . Experimental validation requires scanning tunneling microscopy (STM) under vacuum to measure conductance asymmetry .
Q. What computational methods best model its reactivity in cross-coupling reactions?
- Methodological Answer :
Q. How can researchers design experiments to study its structure-activity relationships (SAR) in biological systems?
- Methodological Answer : Use factorial design to test variables:
- Factors : Substituent position (para vs. meta bromine), dione redox potential.
- Response : Binding affinity to estrogen receptors (ER-α/ER-β) via fluorescence polarization assays .
- Data Analysis : Multivariate regression identifies dominant structural contributors to bioactivity .
Q. How can contradictions in reported data (e.g., conflicting yields) be resolved?
- Methodological Answer : Perform reproducibility audits :
- Step 1 : Validate purity via HPLC (≥95% purity threshold).
- Step 2 : Compare solvent batches (e.g., trace water in DMF reduces coupling efficiency).
- Step 3 : Use Taguchi orthogonal arrays to isolate critical factors (e.g., catalyst loading > solvent choice) .
Q. What mechanisms underlie its interactions with biomolecules (e.g., proteins or DNA)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
